
1-(2-methylbenzyl)-3-(p-tolyl)quinazoline-2,4(1H,3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-(2-methylbenzyl)-3-(p-tolyl)quinazoline-2,4(1H,3H)-dione” is a chemical compound with the molecular formula C23H20N2O2. It is a type of quinazoline-2,4-dione, a class of compounds known to exhibit important biological activities .
Chemical Reactions Analysis
The quinazoline-2,4-diones were isolated, with yields in the range of 30-65% . The compounds displayed moderate activity against α-amylase and/or α-glucosidase enzymes compared with the acarbose drug .Physical And Chemical Properties Analysis
“this compound” is a white solid with a melting point of 241.8-242.9 °C . Its 1H-NMR and 13C-NMR data are also provided .Aplicaciones Científicas De Investigación
Heterocyclic Compounds and Their Importance
Heterocyclic compounds like quinazolines are pivotal in organic chemistry due to their diverse applications across various fields, including dyes, pharmaceuticals, and antibiotics. Quinoxalines, similar in structure to quinazolines, have been extensively studied for their antitumoral properties and applications as catalyst ligands. They are synthesized through condensation reactions involving ortho-diamines and diketones, showcasing the chemical versatility and potential of such compounds in scientific research (Aastha Pareek and Dharma Kishor, 2015).
Optoelectronic Applications
Quinazoline derivatives are recognized for their broad spectrum of biological activities. Notably, they have been applied in the synthesis and development of optoelectronic materials due to their luminescent properties. These materials are utilized in electronic devices, luminescent elements, photoelectric conversion elements, and image sensors. The incorporation of quinazoline into π-extended conjugated systems enhances the creation of novel optoelectronic materials, demonstrating the compound's versatility beyond pharmaceutical applications (G. Lipunova, E. Nosova, V. Charushin, O. Chupakhin, 2018).
CO2 Conversion into Value-added Chemicals
The unique properties of ionic liquids (ILs) have facilitated their use as solvents and catalysts for CO2 capture and conversion into value-added chemicals, such as quinazoline-2,4(1H,3H)-diones. This research highlights the role of ILs in addressing environmental concerns through CO2 conversion, emphasizing the significance of quinazoline derivatives in sustainable chemistry and green technology applications (Ruina Zhang et al., 2023).
Mecanismo De Acción
The molecular docking study revealed that all active compounds displayed a different type of intermolecular interaction in the pocket site of these enzymes . This suggests that “1-(2-methylbenzyl)-3-(p-tolyl)quinazoline-2,4(1H,3H)-dione” and similar compounds may act as inhibitors of the enzymes α-amylase and/or α-glucosidase .
Propiedades
IUPAC Name |
3-(4-methylphenyl)-1-[(2-methylphenyl)methyl]quinazoline-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O2/c1-16-11-13-19(14-12-16)25-22(26)20-9-5-6-10-21(20)24(23(25)27)15-18-8-4-3-7-17(18)2/h3-14H,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWRMEDNXQXXOSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N(C2=O)CC4=CC=CC=C4C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
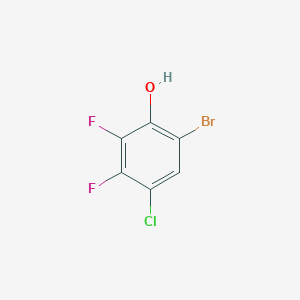
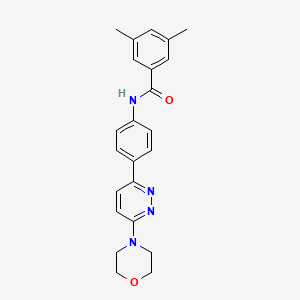
![N-[1-(1-Methylindol-3-yl)propan-2-yl]prop-2-enamide](/img/structure/B2760594.png)
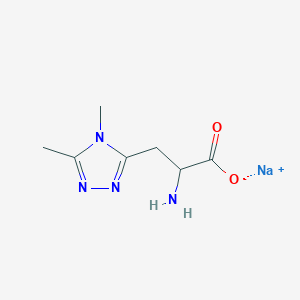
![[4-ethyl-2-morpholino-6-oxo-1(6H)-pyrimidinyl]methyl cyanide](/img/structure/B2760597.png)
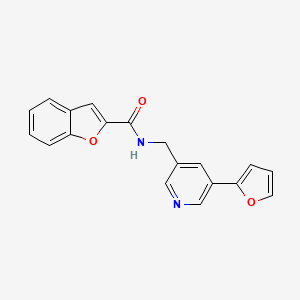
![2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B2760601.png)
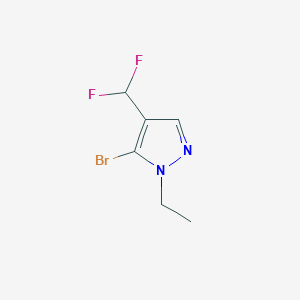
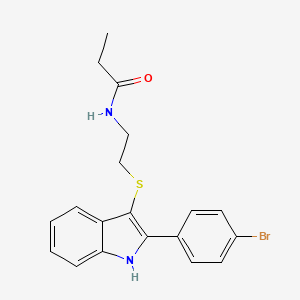
![(E)-2-Cyano-3-[3-(dimethylsulfamoyl)phenyl]-N-(3-ethoxypropyl)prop-2-enamide](/img/structure/B2760604.png)
![4-(azepan-1-yl)-7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazine](/img/structure/B2760608.png)
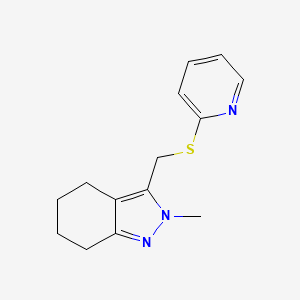
![2-(3-Ethyl-8-methoxy-5-methyl-4-oxopyrimido[5,4-b]indol-2-yl)sulfanyl-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2760613.png)
![2-[7-(4-fluorobenzoyl)-8-oxo-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-5-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2760614.png)
